POPSO sesquisodium salt POPSO sesquisodium salt
Brand Name: Vulcanchem
CAS No.: 108321-08-0
VCID: VC0010487
InChI: InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);
SMILES: C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Molecular Formula: C10H22N2NaO8S2
Molecular Weight: 385.4 g/mol

POPSO sesquisodium salt

CAS No.: 108321-08-0

Cat. No.: VC0010487

Molecular Formula: C10H22N2NaO8S2

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

POPSO sesquisodium salt - 108321-08-0

Specification

CAS No. 108321-08-0
Molecular Formula C10H22N2NaO8S2
Molecular Weight 385.4 g/mol
IUPAC Name trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate
Standard InChI InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);
Standard InChI Key WXXDPWCHFCYFLZ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Canonical SMILES C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator